molecular formula C15H24N2O2S B4040474 N,N-dimethyl-2-{4-[3-(2-thienyl)propanoyl]-2-morpholinyl}ethanamine

N,N-dimethyl-2-{4-[3-(2-thienyl)propanoyl]-2-morpholinyl}ethanamine

Cat. No.: B4040474
M. Wt: 296.4 g/mol
InChI Key: ARDYYLUWNWIDGC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[3-(2-thienyl)propanoyl]-2-morpholinyl}ethanamine is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.15584919 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research demonstrates the effectiveness of cadmium(II) Schiff base complexes, which share a structural resemblance with N,N-dimethyl-2-{4-[3-(2-thienyl)propanoyl]-2-morpholinyl}ethanamine, in corrosion inhibition on mild steel surfaces. These complexes, especially azido complexes, were found to significantly reduce corrosion when applied to mild steel treated with hydrochloric acid. The protective layer formed by these complexes on the steel surface was confirmed through electrochemical impedance spectroscopy, potentiodynamic polarization, and Field Emission Scanning Electron Microscopy (FE-SEM) images. This observation establishes a novel connection between coordination inorganic chemistry, material science, and corrosion engineering (Das et al., 2017).

Synthesis of Chromanones

Another area of research involving similar ethanamines focuses on their reaction with derivatives of 2-hydroxybenzaldehyde to yield chromanones, which are crucial intermediates in organic synthesis. These reactions, facilitated by enamines derived from morpholine among other bases, lead to the formation of 2-alkylamino-3,3-dialkylchroman-4-ols, which upon oxidation give the corresponding chromanones. This synthesis pathway highlights the versatility of such ethanamines in organic synthesis, providing a method for generating structurally complex and valuable organic compounds (Dean, Varma, & Varma, 1983).

Influence on Blood Coagulation

The synthesis of new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, involving reactions with ethanamines, has shown significant effects on blood coagulation. These compounds, particularly those with morpholine radicals, demonstrated hemostatic properties by decreasing blood coagulation time by 14–16%. This research provides insights into the potential therapeutic applications of such compounds in managing bleeding and improving coagulation processes (Limanskii et al., 2009).

Catalytic Activity in Alcohol Oxidation

Copper(II) complexes with Schiff-base ligands, including ones structurally related to this compound, have been synthesized and shown to catalyze alcohol oxidation reactions. These complexes, particularly the mononuclear forms, exhibited high catalytic activity under mild conditions, converting alcohols into their corresponding aldehydes. This catalytic activity, supported by electrochemical studies, presents a promising approach for the selective oxidation of alcohols in synthetic chemistry (Bhattacharjee et al., 2017).

Properties

IUPAC Name

1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-16(2)8-7-13-12-17(9-10-19-13)15(18)6-5-14-4-3-11-20-14/h3-4,11,13H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYYLUWNWIDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.